2-(2-Methanesulfonylethyl)azetidine hydrochloride

Medicinal Chemistry Chemical Biology Computational Drug Design

2-(2-Methanesulfonylethyl)azetidine hydrochloride (CAS: 2825006-58-2) is a four-membered nitrogen-containing heterocyclic building block featuring a methanesulfonylethyl group at the ring 2-position, isolated as its hydrochloride salt. As a 2-substituted azetidine, it belongs to a subclass of strained azacycles widely employed in medicinal chemistry for introducing conformational constraint and three-dimensionality into drug candidates.

Molecular Formula C6H14ClNO2S
Molecular Weight 199.70 g/mol
Cat. No. B13547481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methanesulfonylethyl)azetidine hydrochloride
Molecular FormulaC6H14ClNO2S
Molecular Weight199.70 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC1CCN1.Cl
InChIInChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H
InChIKeyISDPDROLTOUFBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methanesulfonylethyl)azetidine Hydrochloride: Structural & Physicochemical Baseline for Research Procurement


2-(2-Methanesulfonylethyl)azetidine hydrochloride (CAS: 2825006-58-2) is a four-membered nitrogen-containing heterocyclic building block featuring a methanesulfonylethyl group at the ring 2-position, isolated as its hydrochloride salt. As a 2-substituted azetidine, it belongs to a subclass of strained azacycles widely employed in medicinal chemistry for introducing conformational constraint and three-dimensionality into drug candidates. The compound possesses a molecular weight of 199.70 g/mol, a topological polar surface area (TPSA) of 54.6 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. Its computed complexity value is 192 [1]. This distinct regiochemical and salt-form configuration establishes it as a specialized intermediate for structure-activity relationship (SAR) exploration that cannot be directly replaced by its 3-substituted isomer or the free base.

Why the 2-Regioisomer Cannot Be Replaced by the 3-Regioisomer in 2-(2-Methanesulfonylethyl)azetidine Research


The 2-position substitution on the azetidine ring places the methanesulfonylethyl chain adjacent to the endocyclic nitrogen, fundamentally altering the local steric environment, electronic effects on nitrogen basicity, and the trajectory of potential ring-opening or derivatization reactions compared to the 3-substituted regioisomer. Even when physicochemical descriptors appear superficially similar, the three-dimensional spatial presentation of the sulfonylethyl side chain diverges significantly, which directly impacts molecular recognition events such as target binding in medicinal chemistry campaigns [1]. This regiochemical distinction means that the 3-isomer (3-(2-methanesulfonylethyl)azetidine hydrochloride, CAS 2680542-64-5) cannot serve as a direct proxy for the 2-isomer in SAR studies, synthetic route development, or any application where the relative orientation of the sulfonylethyl group and the azetidine ring nitrogen is critical.

Quantitative Differentiation Evidence: 2-(2-Methanesulfonylethyl)azetidine HCl vs. Closest Analogs


Topological Complexity and Shape Three-Dimensionality vs. 3-Regioisomer

The 2-substituted regioisomer exhibits a higher computed molecular complexity value (192) compared to the 3-substituted regioisomer (188) [1][2]. While other computed physicochemical descriptors—molecular weight (199.70 Da), TPSA (54.6 Ų), hydrogen bond donor/acceptor count (2/3), and rotatable bond count (3)—are identical between the two isomers [1][2], the difference in complexity reflects the distinct spatial arrangement of atoms and bond connectivity topology. This higher complexity is indicative of a more intricate three-dimensional shape, which is a critical parameter in fragment-based drug design and diversity-oriented synthesis where maximizing topological novelty is a key selection criterion.

Medicinal Chemistry Chemical Biology Computational Drug Design

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility Over the Free Base

As a hydrochloride salt, this compound benefits from increased aqueous solubility compared to its free base counterpart, 3-(2-(methylsulfonyl)ethyl)azetidine (pKa ~10.79 predicted ). While direct experimental solubility values for this specific compound are not publicly available, the general principle of hydrochloride salt formation improving water solubility is well-established across azetidine chemistry. Azetidine hydrochloride itself is reported as fully soluble in water , and the introduction of the hydrochloride counterion increases polarity and facilitates dissolution in aqueous assay media.

Synthetic Chemistry Drug Discovery Biophysical Assays

Regiochemical Position Differentiates Synthetic Utility: 2-Substitution vs. 3-Substitution in Derivatization Reactions

The placement of the methanesulfonylethyl group at the 2-position, directly adjacent to the ring nitrogen, creates a unique steric and electronic environment that distinguishes its reactivity from the 3-substituted isomer. The proximity of the sulfonyl group to the basic nitrogen can modulate the pKa of the azetidine nitrogen through through-bond inductive effects, potentially altering nucleophilicity and the outcome of N-acylation or ring-opening reactions. Although no direct comparative kinetic or yield data were identified for this specific compound pair, the established literature on 2-substituted azetidines demonstrates that substitution at the 2-position leads to distinct reactivity profiles in cross-coupling, lithiation, and ring-expansion reactions compared to 3-substituted analogs [1].

Organic Synthesis Medicinal Chemistry Scaffold Diversification

Procurement-Driven Application Scenarios for 2-(2-Methanesulfonylethyl)azetidine Hydrochloride


Fragment-Based Drug Design and Diversity-Oriented Synthesis Requiring 2-Substituted Azetidine Scaffolds

Research programs that utilize fragment libraries to identify novel chemical matter for challenging biological targets will find this compound valuable. Its higher topological complexity [Section 3, Evidence 1] and the distinct spatial orientation of the sulfonylethyl group relative to the ring nitrogen make it a differentiated fragment for generating three-dimensional pharmacophore models that cannot be achieved with 3-substituted azetidine analogs. The hydrochloride salt ensures solubility in aqueous screening conditions without additional formulation steps [Section 3, Evidence 2], making it directly suitable for biochemical and biophysical assays.

Structure-Activity Relationship (SAR) Exploration of Bioactive Azetidine-Containing Series

Medicinal chemistry teams optimizing lead compounds containing azetidine motifs can use this building block to probe the impact of shifting the sulfonylethyl substituent from the 3-position to the 2-position. The synthetic utility differences encoded by the 2-substitution pattern [Section 3, Evidence 3] enable access to analogs that explore new vectors in the binding pocket, potentially leading to improved target affinity, selectivity, or pharmacokinetic properties.

Synthetic Methodology Development Focused on 2-Substituted Azetidine Functionalization

Organic chemistry groups developing new methods for strained heterocycle functionalization can employ this compound as a model substrate. The 2-substitution pattern creates unique challenges and opportunities for regio- and stereoselective transformations such as directed lithiation, ring-opening, or cross-coupling [Section 3, Evidence 3]. Using this material ensures that results are directly relevant to the pharmacologically important 2-substituted azetidine subclass, rather than the more commonly studied 3-substituted analogs.

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